

Application Note: Oral Gavage Formulation for FT671-R (USP7 Inhibitor)

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Compound of Interest

Compound Name: FT671-R
Cat. No.: B1192882

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Executive Summary & Compound Profile

FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that regulates the stability of the tumor suppressor p53 and the oncogenic E3 ligase MDM2. In preclinical models, FT671 demonstrates significant anti-tumor activity (e.g., in MM.1S multiple myeloma xenografts) when administered via oral gavage.[1]

Clarification on Nomenclature (FT671 vs. **FT671-R**): Primary literature (Turnbull et al., Nature 2017) identifies the (S)-enantiomer (CAS: 1959551-26-8) as the highly active biological agent (IC₅₀ ~52 nM). The (R)-enantiomer (**FT671-R**) is often utilized as a negative control or comparator in stereoselectivity assays. Note: As enantiomers possess identical physicochemical properties (solubility, pKa, lipophilicity) in achiral solvents, the formulation vehicle described below is valid for both FT671 (active) and **FT671-R**.

Physicochemical Challenges

FT671 is a lipophilic small molecule with limited aqueous solubility. Successful in vivo delivery requires a vehicle that maximizes solubility to ensure consistent bioavailability while preventing precipitation in the gastrointestinal tract.

| Property | Value | Implication |
|--------------------|----------------------|--|
| Molecular Weight | 533.48 g/mol | Moderate size, typical for oral drugs. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents or surfactants. |
| Solubility (DMSO) | High (~50-150 mg/mL) | Ideal primary solvent for stock preparation. |
| Target Dose | 100 – 200 mg/kg | Requires a high-concentration formulation (10–20 mg/mL). |

Recommended Formulation Vehicle (The "Gold Standard")

To achieve a stable, clear solution suitable for oral gavage at doses up to 200 mg/kg, a multi-component co-solvent system is required. Simple aqueous suspensions (e.g., Methylcellulose) may result in lower bioavailability compared to the solubilized form described below.

Vehicle Composition: 10/40/5/45 Co-Solvent System

| Component | Percentage (v/v) | Function |
|-------------------------------|------------------|---|
| DMSO (Dimethyl Sulfoxide) | 10% | Primary solubilizer (prevents initial crashing). |
| PEG 300 (Polyethylene Glycol) | 40% | Co-solvent; maintains solubility upon dilution. |
| Tween 80 (Polysorbate 80) | 5% | Surfactant; prevents precipitation at the interface. |
| Saline (0.9% NaCl) or PBS | 45% | Aqueous bulk; adjusts tonicity for physiological tolerance. |

Why this works: The DMSO dissolves the hydrophobic crystal lattice. PEG 300 acts as a bridge between the organic DMSO and the aqueous phase. Tween 80 forms micelles that encapsulate any drug molecules threatening to precipitate when the saline is added.

Step-by-Step Preparation Protocol

Objective: Prepare 10 mL of **FT671-R** at 10 mg/mL (Total 100 mg compound).

Reagents Required

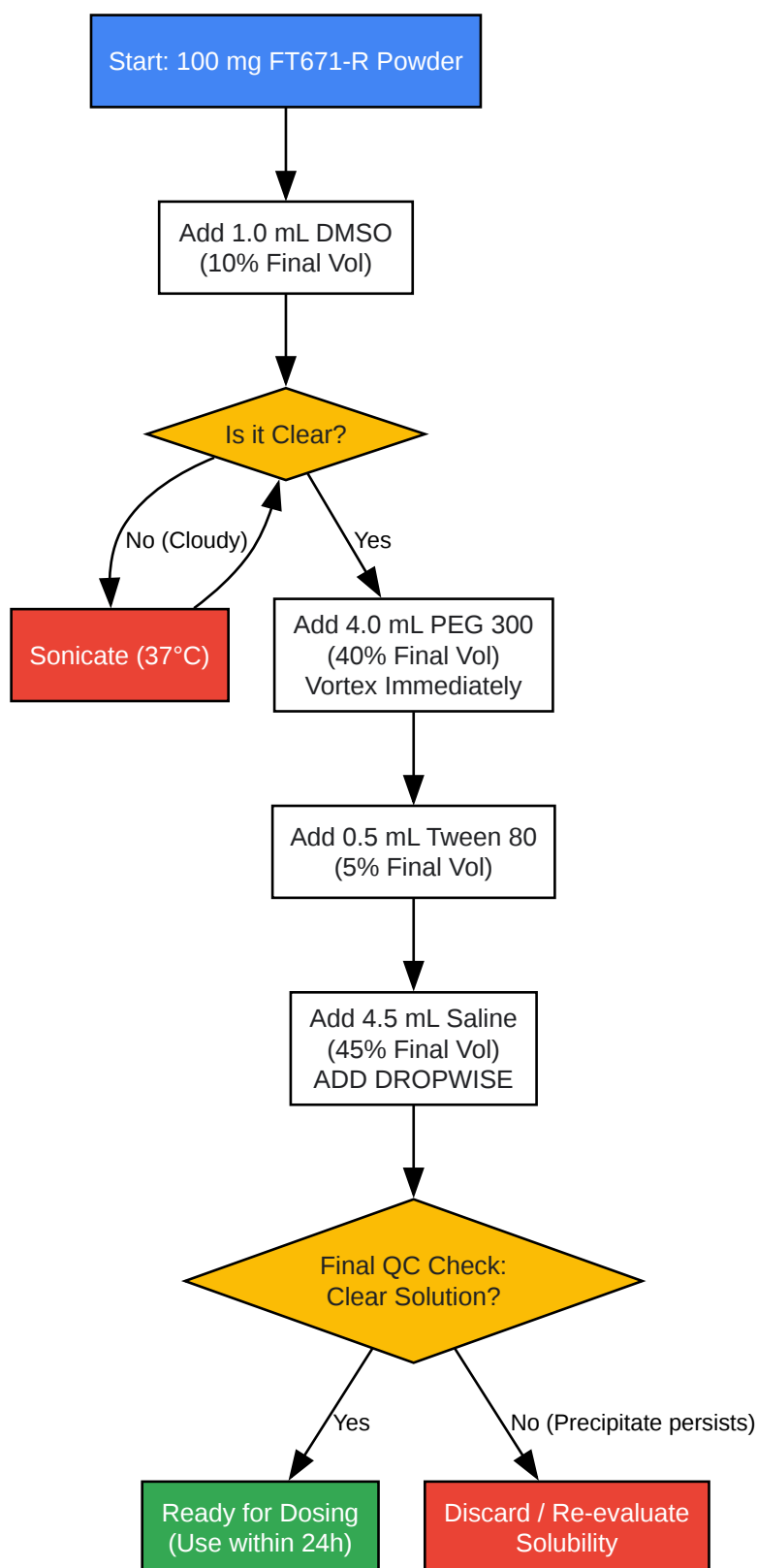
- **FT671-R** Powder (Store at -20°C, desiccated).
- DMSO (Anhydrous, cell-culture grade).
- PEG 300 (Medical grade).
- Tween 80 (Viscous liquid).
- Sterile Saline (0.9% NaCl).

Workflow

- Weighing: Accurately weigh 100 mg of **FT671-R** powder into a sterile glass vial (do not use polystyrene as DMSO attacks it).
- Primary Solubilization (DMSO):
 - Add 1.0 mL of DMSO.
 - Critical Step: Vortex vigorously or sonicate in a water bath (37°C) until the powder is completely dissolved. The solution must be crystal-clear yellow/colorless.
- Co-Solvent Addition (PEG 300):
 - Add 4.0 mL of PEG 300 slowly to the DMSO solution.
 - Vortex immediately for 30 seconds. The solution will become viscous but should remain clear.
- Surfactant Addition (Tween 80):
 - Add 0.5 mL of Tween 80.

- Tip: Tween 80 is extremely viscous. Cut the pipette tip to ensure accurate dispensing, or weigh it (density ~1.06 g/mL).
- Vortex until homogenous.
- Aqueous Phase (Saline):
 - SLOWLY add 4.5 mL of Sterile Saline dropwise while vortexing.
 - Caution: Adding saline too fast can cause "shock precipitation" where the drug crashes out as a milky solid. If cloudiness appears, sonicate immediately until clear.
- Final QC: Inspect under light. The formulation should be a clear, slightly viscous liquid. If a precipitate is visible, sonicate for 5–10 minutes.

Visual Workflow Diagram



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Caption: Logical workflow for the stepwise solubilization of **FT671-R** to prevent precipitation.

Dosing Guidelines & In Vivo Application

Dosing Parameters

- Route: Oral Gavage (PO).[1]
- Frequency: Daily (QD).
- Volume: 10 mL/kg (Standard for mice).
 - Example: For a 25g mouse, administer 250 μ L.
- Dose Range:
 - Efficacy Studies: 100 mg/kg to 200 mg/kg.[1]
 - Pharmacodynamics (PD): 25 mg/kg may be sufficient to observe p53 upregulation, but tumor growth inhibition typically requires higher doses.

Alternative Vehicle (Suspension)

If the co-solvent system is not tolerated or if the specific batch of **FT671-R** is a salt form that crashes out of PEG, use the following suspension vehicle. Note: Bioavailability may be lower.

- Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.
- Method: Add powder to vehicle and homogenize (Polytron) until a fine, uniform suspension is achieved. Stir constantly during dosing.

Troubleshooting & Stability

| Issue | Cause | Solution |
|------------------------------------|---|--|
| Precipitation upon Saline addition | "Solvent Shock" (Adding water too fast) | Add saline dropwise while vortexing. Warm the solution to 37°C. |
| Gel formation | Interaction between PEG and high conc. drug | Ensure DMSO is added first to fully dissolve the lattice before PEG is introduced. |
| Animal lethargy | High DMSO/PEG load | Ensure animals are hydrated. Do not exceed 10 mL/kg dosing volume. |

Stability: Prepare fresh daily. If storage is necessary, store at 4°C for max 24 hours, but re-sonicate and check for crystals before dosing.

References

- Turnbull, A. P., et al. (2017).^{[2][3][4]} "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." *Nature*, 550(7677), 481–486.
 - Key Insight: Primary description of FT671 structure, selectivity, and in vivo efficacy (MM.1S xenografts).^[1]
- MedChemExpress (MCE). "FT671 Product Datasheet & Solubility Guidelines."
 - Key Insight: Provides the specific 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formul
- Aobious. "FT671 (USP7 Inhibitor) Catalog Entry."
 - Key Insight: Confirms the S-isomer as the active biological agent and lists physicochemical properties.

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Sources

- [1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. USP7 inhibition perturbs proteostasis and tumorigenesis in triple negative breast cancer | bioRxiv \[biorxiv.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Application Note: Oral Gavage Formulation for FT671-R (USP7 Inhibitor)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192882/docs#application-note-oral-gavage-formulation-for-ft671-r-usp7-inhibitor\]](https://www.benchchem.com/product/b1192882/docs#application-note-oral-gavage-formulation-for-ft671-r-usp7-inhibitor)

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